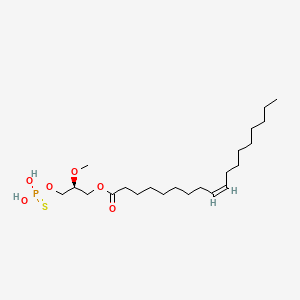
(2S)-Ompt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ompt typically involves the esterification of octadec-9-enoic acid with a suitable alcohol, followed by the introduction of the phosphonous acid group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
(2S)-Ompt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonous acid group, leading to different reduced forms.
Substitution: The aliphatic chain and the phosphonous acid group can participate in substitution reactions, resulting in a variety of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in substituted compounds with varying functional groups.
科学研究应用
(2S)-Ompt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphonous acid chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of (2S)-Ompt involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonous acid group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms.
相似化合物的比较
Similar Compounds
- (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphonic acid
- (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphinic acid
- (2S)-2-methoxy-3-(octadec-9-enoyloxy)propoxyphosphorothioic acid
Uniqueness
(2S)-Ompt is unique due to its specific combination of a long aliphatic chain and a phosphonous acid group. This structure imparts distinctive chemical properties, such as its reactivity and binding affinity to molecular targets, setting it apart from other similar compounds.
生物活性
(2S)-Ompt, a compound derived from the stereochemistry of OMPT (OmpT), has garnered attention for its significant biological activity, particularly in relation to its interactions with various biological systems. This article synthesizes current research findings, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.
Overview of this compound
This compound is recognized as a potent agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor (GPCR) involved in numerous physiological processes. The stereochemistry of this compound is crucial, as it exhibits 5 to 20 times higher potency compared to its (2R) counterpart in activating LPA3 and eliciting downstream cellular responses.
The mechanism through which this compound exerts its biological effects involves several key pathways:
- Calcium Release: this compound stimulates calcium release from intracellular stores in LPA3-expressing cells, such as rat hepatoma and human ovarian cancer cells.
- MAPK and Akt Activation: The compound activates the MAPK and Akt signaling pathways, essential for cell proliferation, survival, and differentiation.
- Cytokine Production: It induces the production of pro-inflammatory cytokines like IL-6 and IL-8, particularly in inflammatory contexts.
- Hematopoiesis Modulation: Research indicates that this compound can promote erythropoiesis while inhibiting megakaryopoiesis through LPA3 activation.
- NETosis Suppression: In mouse models of sepsis, this compound has been shown to suppress neutrophil extracellular trap formation, which is linked to organ damage and thrombosis.
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound in various cell lines:
- Calcium Mobilization Assays: Cells expressing LPA3 showed significant calcium mobilization upon treatment with this compound.
- Cytokine Release Assays: The compound significantly increased IL-6 and IL-8 levels in treated cells compared to controls.
| Cell Type | Response to this compound | Measurement Method |
|---|---|---|
| Rat Hepatoma Cells | Increased Calcium | Calcium Assay |
| Human Ovarian Cancer Cells | Elevated IL-6 | ELISA |
In Vivo Studies
In vivo studies further corroborate the therapeutic potential of this compound:
- Sepsis Model: Administration of this compound improved survival rates and reduced organ damage in mice subjected to sepsis.
- Erythropoiesis Promotion: Enhanced red blood cell formation was observed in animal models treated with the compound.
Case Studies
-
Sepsis Treatment:
- A study involving mice showed that this compound administration led to a significant reduction in organ damage markers and improved survival rates compared to untreated controls. This suggests a potential therapeutic application in sepsis management.
-
Cancer Research:
- In vitro studies on ovarian cancer cell lines indicated that this compound could enhance cell proliferation through MAPK pathway activation. This finding opens avenues for exploring its role in cancer therapeutics.
属性
分子式 |
C22H43O6PS |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H43O6PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30)/b11-10-/t21-/m0/s1 |
InChI 键 |
FCVJYKICQNLXAX-XPTLAUCJSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















